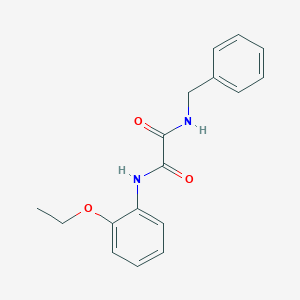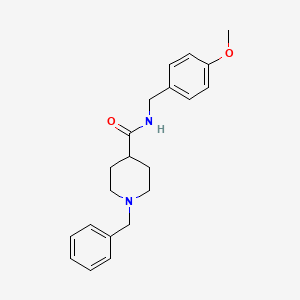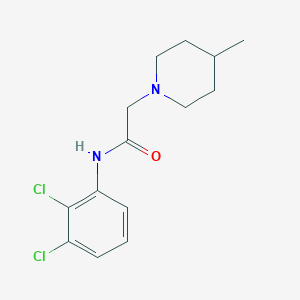
4-(4-chlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one, commonly known as CBO, is a heterocyclic organic compound that belongs to the oxazole family. CBO is a yellow crystalline powder that is soluble in organic solvents and is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of CBO is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. CBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CBO has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. CBO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
CBO has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CBO is also soluble in organic solvents, which makes it easy to handle and manipulate. However, CBO has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the laboratory, which can affect the results of experiments. CBO is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of CBO in scientific research. One area of interest is the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. CBO has also shown promise in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Further research is needed to fully understand the mechanism of action of CBO and its potential applications in various fields of science.
Synthesemethoden
CBO can be synthesized through a variety of methods, including the reaction of 4-chlorobenzaldehyde with 3-methyl-2-phenyl-2,3-dihydro-1,3-oxazole-5-one in the presence of a base catalyst. The reaction proceeds through a condensation reaction, where the aldehyde group of 4-chlorobenzaldehyde reacts with the carbonyl group of 3-methyl-2-phenyl-2,3-dihydro-1,3-oxazole-5-one to form the CBO molecule. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 3-methylphenylacetic acid in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
CBO has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. CBO has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections. CBO has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-3-2-4-13(9-11)16-19-15(17(20)21-16)10-12-5-7-14(18)8-6-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOGYZCJRVFDL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-Chlorophenyl)methylidene]-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)




![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)
![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)



![N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5038699.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5038701.png)

![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5038734.png)